3-(Cyclohexylmethyl)-4-fluorophenol is an organic compound characterized by a phenolic structure with a cyclohexylmethyl group at the 3-position and a fluorine atom at the 4-position of the phenol ring. This compound belongs to the class of substituted phenols, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. The presence of both the cyclohexylmethyl and fluorine substituents contributes to its unique steric and electronic properties, making it a valuable compound for scientific research and industrial applications.
3-(Cyclohexylmethyl)-4-fluorophenol can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is primarily used in research settings, particularly in organic synthesis and medicinal chemistry.
The synthesis of 3-(Cyclohexylmethyl)-4-fluorophenol can be achieved through several methods, typically involving electrophilic aromatic substitution reactions or nucleophilic substitutions.
The reaction conditions typically require:
The molecular structure of 3-(Cyclohexylmethyl)-4-fluorophenol consists of:
The compound exhibits a specific three-dimensional conformation due to steric hindrance from the bulky cyclohexylmethyl group.
3-(Cyclohexylmethyl)-4-fluorophenol can undergo various chemical reactions:
The reaction conditions for these transformations often require specific reagents and catalysts tailored to achieve desired product selectivity and yield.
The mechanism of action for 3-(Cyclohexylmethyl)-4-fluorophenol involves its interaction with biological targets through:
Studies indicate that modifications in substituent groups significantly affect binding affinity and specificity towards various biological targets, which is crucial for drug design.
| Property | Value |
|---|---|
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | 3-(cyclohexylmethyl)-4-fluorophenol |
| InChI Key | VZGHOXXOOSRCNM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)O)CC2CCCCC2 |
3-(Cyclohexylmethyl)-4-fluorophenol has several scientific uses:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: